3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Synthetic Chemistry beta-Amino Acids Structure-Activity Relationship

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (CAS 34841-02-6) is a synthetic beta-amino acid featuring a 2,4-dimethoxyphenyl substituent at the beta-carbon. This class of compounds serves as a versatile scaffold in medicinal chemistry, functioning as a building block for peptidomimetics, modified peptides, and as a key intermediate in the synthesis of diverse bioactive molecules.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 34841-02-6
Cat. No. B1600266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
CAS34841-02-6
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(CC(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)
InChIKeyRYDBREOLOYHYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (CAS 34841-02-6): A Sterically Hindered Beta-Amino Acid Scaffold


3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (CAS 34841-02-6) is a synthetic beta-amino acid featuring a 2,4-dimethoxyphenyl substituent at the beta-carbon [1]. This class of compounds serves as a versatile scaffold in medicinal chemistry, functioning as a building block for peptidomimetics, modified peptides, and as a key intermediate in the synthesis of diverse bioactive molecules [2]. The ortho-methoxy group introduces a distinct steric and electronic profile compared to non-substituted or para-substituted analogs, directly influencing its synthetic handling and purification .

Why 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid Cannot Be Replaced by Unsubstituted or Other Methoxy Analogs


Simple replacement with the commonly available unsubstituted 3-amino-3-phenylpropionic acid or the 3,4-dimethoxy regioisomer is problematic due to the ortho-substituent's steric influence. According to the foundational synthesis study by Tan and Weaver, ortho-substituted beta-amino acids exhibit significantly lower yields in one-pot reactions due to steric hindrance, directly impacting synthetic scalability and cost-efficiency [1]. Furthermore, the 2,4-dimethoxy pattern provides a unique hydrogen-bonding topology, distinct from the 3,4-dimethoxy analog available from major suppliers like TCI, which is listed as a solid with a melting point of 223 °C . Substituting the target compound without verifying these physical and chemical properties can lead to unexpected failures in downstream coupling reactions or purification steps.

Quantitative Procurement Guide for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Yield, Purity, and Structural Comparators


Synthetic Yield Comparison: Impact of the 2,4-Dimethoxy Substitution on One-Pot beta-Amino Acid Synthesis

The presence of a methoxy group at the ortho position on the phenyl ring in 3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid classifies it as a sterically hindered ortho-substituted beta-amino acid. In the canonical one-pot synthesis of 3-amino-3-arylpropionic acids, a clear trend was identified: compounds with ortho-substituents give yields of less than 30%, whereas para-substituted analogs achieve yields up to 87% [1]. This means the target compound is inherently produced in a low-yield reaction, a key differentiator from its para-methoxy counterpart. A specific synthesis route for the target compound confirms a low isolated yield of 38% .

Synthetic Chemistry beta-Amino Acids Structure-Activity Relationship

Purity and Physical Form Differentiation Against the 3,4-Dimethoxy Regioisomer

Commercial suppliers list a minimum purity of 95% for the target compound, a racemic mixture . This contrasts with the 3,4-dimethoxy regioisomer (CAS 34841-09-3), which is commercially available at a higher standard purity of 97% and is characterized as a solid with a melting point of 223 °C (dec.) . The target compound's differing purity grade and the absence of a reported melting point from vendors suggest differences in purification complexity, potentially related to its ortho-substitution. Procuring the incorrect regioisomer will introduce an uncharacterized impurity profile, invalidating any pharmacological data based on the 3,4-analog's known properties.

Quality Control Regioisomeric Purity Solid Form Analysis

Stereochemical Enrichment Potential: Availability of Enantiopure Building Blocks

While the target compound (CAS 34841-02-6) is a racemate, its individual enantiomers are also cataloged by chemical suppliers: the (S)-enantiomer (CAS 951174-49-5) is listed with a purity of 95% [1] and the (R)-enantiomer (CAS 951174-47-3) with a purity of NLT 98% . This is a critical differentiator from many other substituted 3-amino-3-arylpropionic acids, for which only the racemate is available. The commercial accessibility of enantiopure forms allows researchers to procure defined chiral building blocks without in-house resolution, a key advantage in the asymmetric synthesis of peptide-based drug candidates.

Chiral Chemistry Enantiomeric Excess Peptidomimetics

Scaffold Versatility in Patent-Backed Therapeutic Programs vs. Simple GABA Analogs

The unsubstituted parent compound, 3-amino-3-phenylpropionic acid, primarily finds application as a GABA analog for gastric acid inhibition with an effective dose of 30 mg/kg (i.v.) in rats [1]. In contrast, the 3-aryl propionic acid class to which the target compound belongs is extensively covered in patents for treating insulin resistance, where compounds were shown to correct insulin resistance and associated hypertriglyceridemia in animal models by improving insulin sensitivity [2]. The absence of the specific 2,4-dimethoxy substitution from these patent claims, despite its structural representation, suggests it may be a critical 'negative space' compound—a structurally enabled analog that avoids existing IP while still accessing the same pharmacological space, making it a valuable tool compound for competitive analysis.

Insulin Resistance PPAR Modulation Metabolic Disorders

Custom Synthesis Lead Time and Cost Implications of Ortho-Substitution

The compound is listed by BOC Sciences and other vendors primarily as a custom synthesis product, indicating it is not a standard stock item . This directly results from the documented low yield of ortho-substituted variants in the standard one-pot synthesis, as shown where compounds with an ortho-methoxy group fall into the lowest yield category (<30%) [1]. The target compound is therefore more expensive and has a longer procurement lead time than its para-methoxy analog. Budgeting for custom synthesis should account for a multi-gram yield in the range of 30-40%, impacting the cost per gram significantly.

Custom Synthesis Procurement Strategy Cost Analysis

Target Application Scenarios for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid Based on Its Differentiation Profile


Use as a Sterically Hindered Chiral Building Block in Peptidomimetic Synthesis

The commercial availability of both (R) and (S) enantiomers of this beta-amino acid makes it directly applicable to the synthesis of peptidomimetics with conformational constraints. The ortho-methoxy group forces a specific spatial orientation, which is useful for inducing turns in peptide chains. For projects requiring defined stereochemistry without in-house resolution, this compound is a superior procurement choice over racemate-only analogs.

Pharmacological Probe for Insulin Resistance Targets to Navigate Patent Space

This compound can act as a structurally distinct probe for 3-aryl propionic acid-interacting targets implicated in insulin resistance, such as PPARs or hormone-sensitive lipase (HSL). Since it falls outside the specific claims of key patent families while remaining within the active pharmacological class, it is a valuable tool for generating freedom-to-operate data in competitive metabolic disease research. [1]

Reference Standard for Regioisomeric Impurity Profiling

Given its regioisomeric relationship with the 3,4-dimethoxy analog (CAS 34841-09-3), the target compound is useful as a reference standard for developing HPLC methods to separate and quantify methoxy-substituted beta-amino acid impurities. Its distinct chromatographic behavior, inferred from its different physical properties, supports method validation in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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